molecular formula C13H16N4O2 B2461671 1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1323825-94-0

1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2461671
CAS RN: 1323825-94-0
M. Wt: 260.297
InChI Key: GMAJONIOZGDCNB-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

One line of research involves the development of synthetic methodologies for compounds with imidazole moieties, which are structurally related to the specified compound. For example, a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents at the 1- and 3-positions. This synthesis utilizes propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, highlighting the chemical versatility and synthetic accessibility of such compounds (Crawforth & Paoletti, 2009).

Biological Applications and Activities

Imidazole derivatives, including those structurally similar to the query compound, have been studied for their potential biological activities. A notable investigation into the systematic structure modifications of imidazo[1,2-a]pyrimidine demonstrated its role as a full antagonist of the androgen receptor, with significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). This study specifically addresses the challenge of rapid metabolism by aldehyde oxidase (AO) and proposes strategies for reducing AO-mediated oxidation, which is critical for enhancing the therapeutic potential of these compounds (Linton et al., 2011).

Chemical Properties and Reactions

Research into the chemical properties and reactions of imidazole derivatives has led to findings on their potential as corrosion inhibitors. An experimental and theoretical study on 1-(2-ethylamino)-2-methylimidazoline, a related compound, evaluated its corrosion inhibition efficiency in acid media. The study revealed that imidazoline exhibits good corrosion inhibition at various concentrations, supported by density functional theory (DFT) calculations to explain its efficiency (Cruz et al., 2004).

Antimicrobial and Antituberculotic Activities

Further exploration into the antimicrobial properties of imidazole derivatives has been conducted. For instance, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been researched, indicating potential antimicrobial applications. These compounds, derived through a synthesis involving N-(5-acetyl-4-ethoxy-2-oxo-2,5-dihydro-imidazol-1-yl)-N-arylacetamide, showcase the broad-spectrum antimicrobial potential of imidazole derivatives (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10-14-5-8-17(10)9-6-15-12(18)11-4-3-7-16(2)13(11)19/h3-5,7-8H,6,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAJONIOZGDCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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